1-(Indolin-1-yl)propan-1-one
Description
1-(Indolin-1-yl)propan-1-one is a ketone derivative featuring an indoline moiety attached to a propan-1-one backbone. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 177.22 g/mol (exact mass: 177.0790). The compound is structurally characterized by a bicyclic indoline system (a benzene ring fused to a pyrrolidine ring) linked via a carbonyl group to a propane chain. It is utilized in pharmaceutical and organic synthesis research, particularly as a precursor for hybrid molecules and bioactive agents . Key suppliers include Cayman Chemical (ID: 15899) and Princeton BioMolecular Research (ID: PBMR1773593), reflecting its commercial relevance .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFBYYIVQXFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359498 | |
| Record name | 1H-Indole, 2,3-dihydro-1-(1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56857-92-2 | |
| Record name | 1H-Indole, 2,3-dihydro-1-(1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)propan-1-one typically involves the reaction of indoline with propanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(Indolin-1-yl)propan-1-one may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indoline nitrogen, where reagents such as alkyl halides or acyl chlorides are used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted indoline derivatives.
Scientific Research Applications
Based on the search results, information on the applications of "1-(Indolin-1-yl)propan-1-one" is limited. However, related compounds and their applications can provide some insight.
Scientific Research Applications
While specific applications for "1-(Indolin-1-yl)propan-1-one" are not detailed in the provided search results, the following can be inferred from related research and compounds:
- 3-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, and it is also used in the development of new materials and chemical processes due to its unique chemical properties.
- 3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one: This compound exhibits diverse biological activities, including potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
- 1-(Indolin-1-yl)propan-1-one: Research indicates this compound may be relevant to prostate hyperplasia and enzyme inhibition.
Potential applications based on related compounds:
- Medicinal Chemistry: Indole derivatives, including those similar to 1-(Indolin-1-yl)propan-1-one, are valuable candidates for research and application in medicinal chemistry due to their unique substitution patterns that can confer unique biological activities and chemical reactivities.
- Synthesis of complex molecules: These compounds can be used as building blocks for synthesizing more complex organic molecules.
- HDAC inhibitors: Some indoline derivatives are being explored as Histone deacetylase (HDAC) inhibitors for the treatment of Idiopathic Pulmonary Fibrosis (IPF) .
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-one
- Structure: Replaces indoline with a dihydroisoquinoline moiety.
- Application : Synthesized as an ibuprofen hybrid for anti-inflammatory studies. Exhibits enhanced lipophilicity compared to 1-(Indolin-1-yl)propan-1-one due to the larger aromatic system .
- Biological Activity : Demonstrated improved COX-2 inhibition in preliminary assays .
1-(Piperidin-1-yl)propan-1-one
- Structure : Features a piperidine ring instead of indoline.
- Synthesis: Prepared via nucleophilic substitution of piperidine with propanoyl chloride .
- Pharmacokinetics : Higher metabolic stability in liver microsomes compared to indoline derivatives, attributed to reduced ring strain .
Halogen-Substituted Propan-1-one Derivatives
1-(4-Fluorophenyl)propan-1-one
- Structure: Lacks the indoline system; instead, a fluorophenyl group is attached to the propanone backbone.
- Reactivity : Undergoes smooth coupling reactions with hydroxybenzotriazole (HOBt) to yield bioactive intermediates (41–50% yields) .
- Toxicity: Classified under structural class III by WHO, with genotoxicity concerns at high exposures (>90 µg/day) .
1-(4-Chlorophenyl)propan-1-one
- Synthesis : Achieved via Friedel-Crafts acylation; yield: 60% .
- Applications : Precursor for antifungal agents (e.g., 1-(2,6-dihydroxyphenyl)propan-1-one, isolated from Trichoderma longibrachiatum, showed activity against Botrytis cinerea) .
Thiophene-Containing Analogs
1-(Thiophen-2-yl)propan-1-one
- Structure : Substitutes indoline with a thiophene ring.
- Properties : Lower molecular weight (154.23 g/mol ) and higher polarity compared to 1-(Indolin-1-yl)propan-1-one.
- Applications: Used in organometallic catalysis and as a flavoring agent.
Psychoactive Cathinone Derivatives
4-Fluoromethcathinone (4-FMC)
- Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.
- Pharmacology: Acts as a CNS stimulant via dopamine/norepinephrine reuptake inhibition.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Toxicity and Regulatory Status
Key Research Findings
- Synthetic Flexibility : Indoline derivatives exhibit modular reactivity, enabling functionalization at the nitrogen or carbonyl group for drug discovery .
- Biological Trade-offs : While piperidine analogs show metabolic stability, indoline-based compounds offer superior target affinity in kinase inhibition assays .
- Safety Gaps : Halogenated derivatives (e.g., 4-chlorophenyl) require rigorous toxicity profiling despite their synthetic utility .
Biological Activity
1-(Indolin-1-yl)propan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
1-(Indolin-1-yl)propan-1-one, also known as indolinone, features an indole structure that is known for its diverse biological properties. The compound's structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Research has shown that derivatives of indole, including 1-(Indolin-1-yl)propan-1-one, exhibit promising anticancer properties. A study investigated a library of indole-based compounds and found that several exhibited potent cytotoxic effects against various human cancer cell lines. Notably, some compounds demonstrated growth inhibition at low micromolar concentrations, indicating their potential as anticancer agents .
Case Study: In Vitro and In Vivo Evaluations
A specific derivative (IT-14) was assessed for its effects on prostate hyperplasia in animal models. The study reported a significant reduction in prostate weight relative to body weight in treated animals, alongside improvements in histoarchitecture compared to controls. Molecular docking simulations further supported the interaction of this compound with the SIRT1 enzyme, which is implicated in cancer progression .
The mechanism by which 1-(Indolin-1-yl)propan-1-one exerts its biological effects appears to involve modulation of key signaling pathways. In particular, compounds related to this structure have been shown to inhibit deacetylation activities of enzymes such as SIRT1, which plays a role in tumorigenesis and cellular metabolism .
Table 1: Summary of Biological Activities
Additional Biological Activities
Beyond its anticancer properties, 1-(Indolin-1-yl)propan-1-one may have implications in other therapeutic areas. For example, its structural analogs have been explored for their potential roles in neurodegenerative diseases and inflammatory conditions due to their ability to modulate oxidative stress pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
